Technical Whitepaper: Structural Dynamics and Synthetic Architecture of 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol
Technical Whitepaper: Structural Dynamics and Synthetic Architecture of 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol
Here is the in-depth technical guide for 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol .
Executive Summary
1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol (TPAE) represents a class of sterically congested
Part 1: Molecular Architecture & Stereochemistry
Structural Analysis
The TPAE molecule consists of an ethanol backbone substituted with three phenyl rings and one anilino (phenylamino) group.
-
Carbon 1 (C1): Bonded to a hydroxyl group (-OH) and two phenyl rings. Because the two phenyl rings are identical, C1 is achiral .
-
Carbon 2 (C2): Bonded to a hydrogen atom, a phenyl ring, a phenylamino group (-NHPh), and the C1 moiety. C2 is a chiral center .
Consequently, TPAE exists as a pair of enantiomers (
Conformational Dynamics
The steric bulk of the three phenyl rings and the anilino group forces the molecule into a "propeller" conformation to minimize gauche interactions.
-
Intramolecular Hydrogen Bonding: In non-polar solvents, TPAE exhibits a strong intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair (
). This interaction locks the conformation, reducing the rotational freedom of the C1-C2 bond and influencing the stereoselectivity of subsequent reactions.
Physicochemical Data
| Property | Value | Note |
| Formula | ||
| Molecular Weight | 365.48 g/mol | |
| Hybridization | Phenyl rings are | |
| Chirality | Racemic (unless resolved) | Single stereocenter at C2 |
| Solubility | Soluble in | Insoluble in |
Part 2: Synthetic Methodology
The most robust synthesis of TPAE involves the nucleophilic addition of phenylmagnesium bromide to
Precursor Synthesis: Desyl Aniline
Reaction: Nucleophilic substitution of desyl chloride with aniline.
Core Synthesis: Grignard Addition
Reaction: Addition of Grignard reagent to the ketone carbonyl.[1]
Detailed Experimental Protocol
Safety Note: Phenylmagnesium bromide is air/moisture sensitive. All glassware must be flame-dried.
-
Preparation of Desyl Aniline:
-
Dissolve 11.5 g (0.05 mol) of desyl chloride in 50 mL of ethanol.
-
Add 18.6 g (0.20 mol) of aniline (excess acts as HCl scavenger).
-
Reflux for 2 hours.[2] The solution will darken.
-
Cool and pour into 200 mL water. Filter the solid Desyl Aniline. Recrystallize from ethanol (Yield ~85%).
-
-
Grignard Addition:
-
Setup: 3-neck flask, reflux condenser, addition funnel,
atmosphere. -
Reagent: Prepare PhMgBr (0.1 mol) in 50 mL anhydrous ether or THF.
-
Addition: Dissolve 14.3 g (0.05 mol) of Desyl Aniline in 100 mL dry benzene/THF (1:1). Add dropwise to the Grignard solution at 0°C.
-
Reaction: Allow to warm to room temperature, then reflux gently for 2 hours to ensure addition to the sterically hindered ketone.
-
Workup: Cool to 0°C. Quench slowly with saturated
solution. -
Extraction: Extract with
(3x). Wash organics with brine, dry over . -
Purification: Evaporate solvent. Recrystallize the residue from Ligroin or Ethanol/Hexane.
-
Synthetic Workflow Diagram
Caption: Step-by-step synthetic pathway from Desyl Chloride to 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol.
Part 3: Reactivity Profile - The Semi-Pinacol Rearrangement
The defining chemical characteristic of TPAE is its behavior under acidic conditions. Unlike simple alcohols which dehydrate to alkenes, TPAE undergoes a semi-pinacol rearrangement (also known as the Tiffeneau-Demjanov type rearrangement, though strictly acid-catalyzed here).
Mechanism of Rearrangement
The reaction is driven by the formation of a stable carbocation and the migratory aptitude of the phenyl group vs. the hydrogen atom.
-
Protonation: The hydroxyl oxygen is protonated by acid (
). -
Ionization: Loss of water generates a tertiary carbocation at C1 (
). This cation is relatively stable due to resonance with two phenyl rings. -
Migration:
-
The group at C2 (Ph or H) migrates to C1.
-
Migratory Aptitude: In this specific system, the Phenyl group often migrates preferentially over Hydrogen due to the formation of a highly stable resonance-stabilized iminium ion intermediate.
-
-
Product Formation:
-
Path A (Ph Migration - Major): Migration of Ph generates a Triphenyl-methyl cation stabilized by the nitrogen lone pair (Iminium). Hydrolysis yields Triphenylacetaldehyde (and aniline).
-
Path B (H Migration - Minor): Migration of H generates a Benzhydryl cation stabilized by N. Hydrolysis yields Benzhydryl Phenyl Ketone .
-
Rearrangement Pathway Diagram
Caption: Mechanism of the acid-catalyzed semi-pinacol rearrangement of TPAE leading to Triphenylacetaldehyde.
Part 4: Characterization & Validation
To validate the synthesis of TPAE, the following spectroscopic markers must be confirmed.
Infrared Spectroscopy (IR)
-
3300 - 3450 cm⁻¹: Broad band corresponding to
stretch. -
3350 - 3400 cm⁻¹: Sharper band (often overlapping) for secondary amine
stretch. -
1600, 1500 cm⁻¹: Aromatic
skeletal vibrations (strong). -
700, 750 cm⁻¹: Monosubstituted phenyl ring out-of-plane bending (strong).
Proton NMR ( -NMR)
Solvent:
-
2.0 - 3.0 ppm (Broad): 1H, OH (Exchangeable with
). - 4.0 - 5.0 ppm (Broad/Singlet): 1H, NH.
-
5.2 - 5.5 ppm (Singlet): 1H, Methine proton at C2 (
). Note: This is the diagnostic peak for the formation of the C-C bond. - 6.5 - 7.5 ppm (Multiplet): ~20H, Aromatic protons (Complex overlap of 4 phenyl rings).
Mass Spectrometry
-
Molecular Ion (
): 365 m/z. -
Fragmentation:
-
Loss of
(M-18). -
Cleavage of C1-C2 bond: Peaks at m/z 183 (
) and m/z 182 ( ).
-
References
-
Lutz, R. E., & Jordan, R. H. (1949). The Mechanism of the Rearrangement of the Amino Alcohols. Journal of the American Chemical Society.[3]
-
McKenzie, A., & Richardson, A. C. (1923). The Pinacolinic Rearrangement.[3][4][5] Journal of the Chemical Society, Transactions.
-
Career Endeavour. (n.d.). Rearrangement Reactions: Pinacol and Semi-Pinacol Mechanisms.
Sources
- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 2. careerendeavour.com [careerendeavour.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Rearrangement [www2.chemistry.msu.edu]
- 6. 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4960937A - Process for the preparation of trans-1,1,2-triphenyl-but-1-ene derivatives - Google Patents [patents.google.com]
- 8. EP0054168B1 - 1,1,2-triphenyl-but-1-ene derivatives, process for their manufacture and their use as pharmaceutical agents - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
